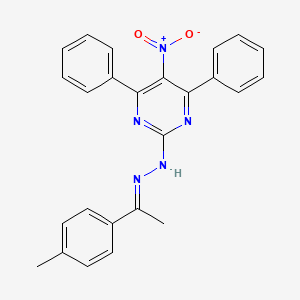
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as PD 0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first discovered in 2002 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 selectively inhibits CDK4/6 by binding to the ATP-binding pocket of the enzymes. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the G1-S transition of the cell cycle. By inhibiting CDK4/6 and preventing Rb phosphorylation, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 induces cell cycle arrest and prevents cancer cells from proliferating.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been shown to have significant effects on tumor growth and progression in preclinical studies. It has been shown to induce cell cycle arrest in cancer cells and prevent tumor growth in animal models. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has several advantages for lab experiments. It is a highly selective inhibitor of CDK4/6 and has minimal off-target effects. It is also water-soluble and can be easily administered to cells or animals. However, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has some limitations for lab experiments. It has a short half-life in vivo and requires frequent dosing to maintain therapeutic levels. It is also relatively expensive compared to other CDK4/6 inhibitors.
Zukünftige Richtungen
For N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 include optimizing dosing regimens, identifying biomarkers for patient selection, and exploring combination therapies with other anti-cancer agents.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline and 3,4-dimethylphenol. The final step involves acetylation of the amine group with acetic anhydride and subsequent reaction with 2-chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 can prevent cancer cells from proliferating and induce cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-14(8-12(11)2)22-10-17(20)19-15-9-13(18)5-7-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFFDJMUYKTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)